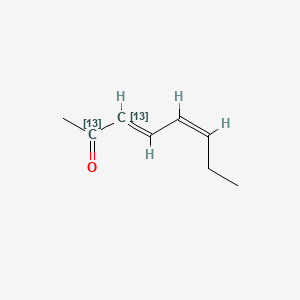
(3E,5Z)-Octadien-2-one-13C2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E,5Z)-Octadien-2-one-13C2: is a stable isotope-labeled compound, specifically labeled with carbon-13. This compound is a derivative of (3E,5Z)-Octadien-2-one, where two carbon atoms are replaced with the carbon-13 isotope. The labeling with carbon-13 makes it particularly useful in various scientific research applications, including studies involving metabolic pathways and reaction mechanisms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3E,5Z)-Octadien-2-one-13C2 typically involves the incorporation of carbon-13 labeled precursors into the synthetic pathway of (3E,5Z)-Octadien-2-one. The specific synthetic routes and reaction conditions can vary, but generally involve:
Starting Materials: Carbon-13 labeled precursors such as [13C]-acetylene or [13C]-labeled alkenes.
Reaction Conditions: The reactions are often carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the incorporation of the carbon-13 isotope.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and the correct isotopic labeling
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of larger reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to produce the compound in bulk quantities while maintaining high purity and isotopic labeling accuracy .
Analyse Chemischer Reaktionen
Types of Reactions
(3E,5Z)-Octadien-2-one-13C2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into saturated or partially saturated derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
(3E,5Z)-Octadien-2-one-13C2 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs labeled with carbon-13.
Industry: Applied in the development of new materials and chemical processes, where isotopic labeling helps in understanding the reaction dynamics
Wirkmechanismus
The mechanism of action of (3E,5Z)-Octadien-2-one-13C2 involves its incorporation into various chemical and biological pathways. The carbon-13 labeling allows researchers to track the movement and transformation of the compound through different reactions and processes. This helps in identifying molecular targets and understanding the pathways involved in its action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3E,5E)-Octadien-2-one-13C2: Another carbon-13 labeled isomer of octadien-2-one.
(3E,5Z)-Octadien-2-one: The non-labeled version of the compound.
(3E,5Z)-2,6-Dimethyl-1,3,5-octatriene: A structurally similar compound with different functional groups
Uniqueness
(3E,5Z)-Octadien-2-one-13C2 is unique due to its specific carbon-13 labeling, which makes it particularly valuable for isotopic tracing studies. This labeling provides detailed insights into reaction mechanisms and metabolic pathways that are not possible with non-labeled compounds .
Eigenschaften
Molekularformel |
C8H12O |
|---|---|
Molekulargewicht |
126.17 g/mol |
IUPAC-Name |
(3E,5Z)-(2,3-13C2)octa-3,5-dien-2-one |
InChI |
InChI=1S/C8H12O/c1-3-4-5-6-7-8(2)9/h4-7H,3H2,1-2H3/b5-4-,7-6+/i7+1,8+1 |
InChI-Schlüssel |
LWRKMRFJEUFXIB-GFYHTFSDSA-N |
Isomerische SMILES |
CC/C=C\C=[13CH]\[13C](=O)C |
Kanonische SMILES |
CCC=CC=CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


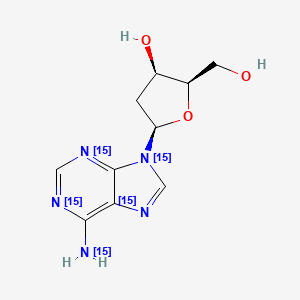
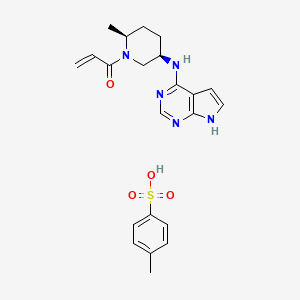
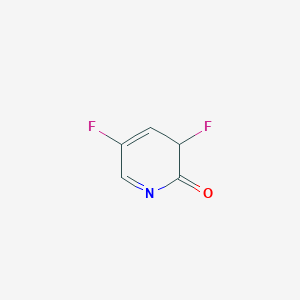


![(11-Acetyloxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl) benzoate](/img/structure/B12366257.png)
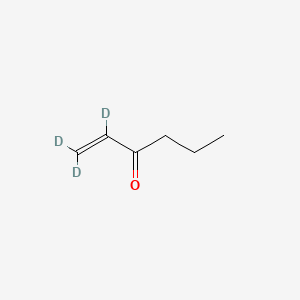
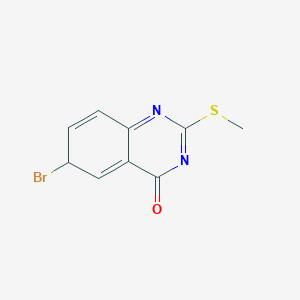
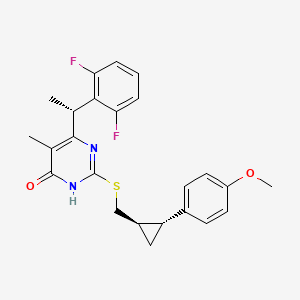
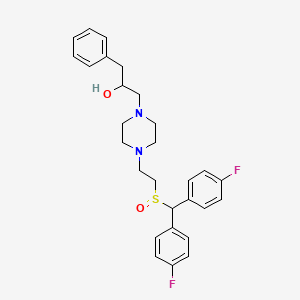

![(6aR)-1,2-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium;iodide](/img/structure/B12366296.png)
![5-Azaspiro[2.4]heptane-1,5-dicarboxylic acid, 5-(phenylmethyl) ester](/img/structure/B12366299.png)

